molecular formula C16H21NO3 B2399343 ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate CAS No. 87537-22-2

ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate

Cat. No.: B2399343
CAS No.: 87537-22-2
M. Wt: 275.348
InChI Key: CFECQZGWBFNSPO-UHFFFAOYSA-N
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Description

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a carbamate derivative featuring a phenyl group and a 2-oxocyclohexyl moiety linked to a carbamate backbone. This compound has garnered attention in biocatalysis and stereoselective synthesis, particularly as a bioanalog of insect juvenile hormones. Evidence from bioreduction studies using Saccharomyces cerevisiae strains highlights its role in producing chiral alcohols with high enantiomeric purity (>99% ee) . Its structure combines aromatic and cyclic ketone groups, enabling unique intermolecular interactions, such as C–O···π bonds in crystal lattices .

Properties

IUPAC Name

ethyl N-[(2-oxocyclohexyl)-phenylmethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)17-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18/h3-5,8-9,13,15H,2,6-7,10-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFECQZGWBFNSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1CCCCC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a suitable cyclohexanone derivative and a phenylmethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran or dimethylformamide, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various alkyl or aryl carbamates .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in organic chemistry.

2. Pharmaceutical Development
The compound's unique structure contributes to its potential as a precursor for drug development. It can be modified to enhance biological activity, leading to new therapeutic agents.

Biological Applications

1. Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes, which is crucial for developing drugs targeting metabolic pathways. For instance, similar compounds have shown effectiveness against cyclooxygenase enzymes involved in inflammation.

CompoundCOX-1 IC (µM)COX-2 IC (µM)Comments
Indomethacin0.020.01Potent inhibitor with anti-inflammatory properties
This compoundTBDTBDPotential for selective inhibition pending further study

2. Antibacterial Activity
There is evidence that derivatives of this compound exhibit antibacterial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain analogues could inhibit biofilm formation, which is crucial for bacterial virulence.

Case Studies

Case Study 1: Analgesic Properties
A study focusing on the analgesic effects of derivatives of this compound found that modifications could enhance pain relief while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for developing new analgesics based on this scaffold.

Case Study 2: Metabolic Pathways
Research into the metabolic pathways influenced by this compound revealed insights into hydroxylation processes, indicating its potential utility in understanding drug metabolism and detoxification mechanisms across various organisms.

Mechanism of Action

The mechanism of action of ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Features

The compound’s structural uniqueness lies in its 2-oxocyclohexyl and phenyl substituents. Below is a comparison with closely related carbamates from the Cambridge Structural Database (CSD):

Compound (CSD Code) Substituents Key Interactions Biological Relevance
Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate Phenyl, 2-oxocyclohexyl C–O···π (3.612 Å) Insect hormone bioanalog
XUHTUR21 Phenyl (ortho-methyl), cyclohexane N/A Unspecified
EYACIQ22 Phenyl (para-methyl), cyclohexanone N/A Unspecified

Key Observations :

  • XUHTUR21 substitutes the phenyl ring with a methyl group at the ortho position but lacks the ketone functionality in the cyclohexane ring.
  • EYACIQ22 features a para-methylphenyl group and a cyclohexanone ring, sharing the ketone moiety but differing in phenyl substitution patterns.

Crystallographic Insights

  • The compound exhibits C–O···π interactions (3.612 Å) with inversion-symmetric phenyl rings, stabilizing its crystal structure .
  • In contrast, 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () adopts a disordered cyclohexene ring with distinct puckering parameters (Q = 0.427–0.651 Å) and N–H···O hydrogen bonds, forming 1D chains .

Comparison with Other Carbamates

  • Vinyl Carbamate: Synthesized via dehydrogenation of ethyl carbamate, exhibiting higher carcinogenicity (10–50× potency) due to metabolic activation to electrophilic intermediates .
  • Fenoxycarb: A pesticidal carbamate with a phenoxyphenoxyethyl chain, emphasizing substituent effects on bioactivity .

Toxicity Comparison

  • Ethyl Carbamate: Weak carcinogen; induces lung adenomas in mice via metabolic activation .
  • Vinyl Carbamate: Potent carcinogen and mutagen; forms DNA adducts more efficiently due to direct reactivity .
  • Target Compound: No direct toxicity data, but its bioanalog role suggests specialized biological interactions rather than broad toxicity .

Physicochemical Properties

  • Melting Point : While unreported for the target compound, structurally similar ethyl N-[(2-acetyl-3-oxo-1-phenyl)butyl]carbamate melts at 421–422 K .
  • Solubility : Likely moderate in organic solvents (e.g., ethyl acetate, chloroform), inferred from synthesis conditions in and .

Biological Activity

Ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.

Overview of the Compound

This compound is a carbamate derivative that has been studied for its potential therapeutic effects. The compound's structure includes a cyclohexyl moiety and a phenyl group, which are crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low to moderate inhibitory concentrations (IC50 values), suggesting its potential as an antibacterial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit protein kinase activity, which is pivotal in regulating cellular processes such as proliferation and apoptosis. By modulating these pathways, the compound may contribute to cancer treatment strategies .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The carbamate group can interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity.
  • Receptor Binding : The phenyl and cyclohexyl groups enhance the compound's binding affinity to various receptors, influencing signal transduction pathways critical for cellular functions.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 Range (µM)References
AntimicrobialMRSA15.7 - 30
AnticancerProtein Kinase InhibitionVaries by target
Enzyme InhibitionVarious EnzymesSpecific to enzyme

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate precursors under controlled conditions. Common methods include:

  • Reagents : Sodium hydride or potassium carbonate as bases.
  • Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : Elevated temperatures to ensure complete reaction.

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